Cas no 24404-83-9 (Glycolithocholic acid sodium)

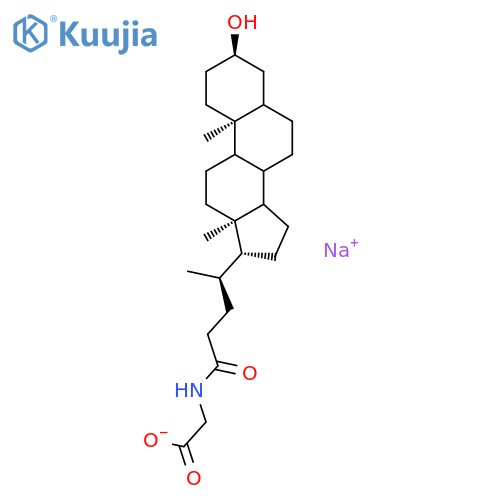

Glycolithocholic acid sodium structure

商品名:Glycolithocholic acid sodium

Glycolithocholic acid sodium 化学的及び物理的性質

名前と識別子

-

- Glycolithocholic acid sodium salt

- Glycolithocholic acid

- GLYCOLOTHOCHOLIC ACID SODIUM

- GLYCOLITHOCHOLIC ACID SODIUM

- SODIUM GLYCOLITHOCHOLATE

- Glycolithocholicacid,sodiumsalt

- HY-116374A

- Lithocholylglycine (sodium)

- 24404-83-9

- Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate

- AKOS024258592

- Glycolithocholic acid (sodium)

- GLYCOLITHOCHOLIC ACID, SODIUM SALT

- F20837

- Sodium Glycolithocholate; N-(3alpha-Hydroxy-5beta-cholan-24-oyl)glycine Sodium Salt; N-[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl]glycine Sodium Salt;

- Glycolithocholic acid,sodium salt

- CS-0107616

- Glycolithocholic acid sodium

-

- インチ: InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1

- InChIKey: LQKBJAKZKFBLIB-DVTCRTTASA-M

- ほほえんだ: C[C@H](CCC(=NCC(=O)O)[O-])[C@H]1CCC2C3CCC4C[C@@H](CC[C@]4(C)C3CC[C@]12C)O.[Na+]

計算された属性

- せいみつぶんしりょう: 455.30100

- どういたいしつりょう: 433.319

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 701

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 89.5

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.112

- ゆうかいてん: 199-201oC

- ふってん: 619.7°Cat760mmHg

- フラッシュポイント: 328.6°C

- 屈折率: 1.527

- ようかいど: Ethanol (Slightly), Methanol (Slightly)

- PSA: 89.46000

- LogP: 3.67950

- ようかいせい: 未確定

Glycolithocholic acid sodium セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

Glycolithocholic acid sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71800-1mg |

Glycolithocholic Acid (sodium salt) |

24404-83-9 | 98% | 1mg |

¥377.00 | 2022-04-26 | |

| TRC | G645653-5mg |

Glycolithocholic Acid Sodium Salt |

24404-83-9 | 5mg |

$ 129.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G21390-5mg |

Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate |

24404-83-9 | ,98% | 5mg |

¥2300.0 | 2023-09-07 | |

| 1PlusChem | 1P00BF84-10mg |

GLYCOLITHOCHOLIC ACID, SODIUM SALT |

24404-83-9 | 97% | 10mg |

$239.00 | 2023-12-18 | |

| MedChemExpress | HY-116374A-10mM*1 mL in DMSO |

Glycolithocholic acid sodium |

24404-83-9 | ≥98.0% | 10mM*1 mL in DMSO |

¥1045 | 2024-04-18 | |

| MedChemExpress | HY-116374A-1mg |

Glycolithocholic acid sodium |

24404-83-9 | ≥98.0% | 1mg |

¥380 | 2024-04-18 | |

| 1PlusChem | 1P00BF84-100mg |

GLYCOLITHOCHOLIC ACID, SODIUM SALT |

24404-83-9 | 97% | 100mg |

$800.00 | 2024-05-21 | |

| A2B Chem LLC | AF32148-25mg |

Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate |

24404-83-9 | ≥95% | 25mg |

$411.00 | 2024-04-20 | |

| Aaron | AR00BFGG-100mg |

Glycolithocholic acid, sodium salt |

24404-83-9 | 98% | 100mg |

$1485.00 | 2025-01-23 | |

| A2B Chem LLC | AF32148-10mg |

Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate |

24404-83-9 | ≥95% | 10mg |

$193.00 | 2024-04-20 |

Glycolithocholic acid sodium 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

24404-83-9 (Glycolithocholic acid sodium) 関連製品

- 360-65-6(Glycodeoxycholic acid monohydrate)

- 475-31-0(Glycocholic acid)

- 13042-33-6(Glycohyodeoxycholic Acid Standard)

- 64480-66-6(Glycoursodeoxycholic Acid)

- 474-74-8(Lithocholylglycine)

- 640-79-9(Glycochenodeoxycholic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24404-83-9)Glycolithocholic acid sodium

清らかである:99%/99%/99%/99%

はかる:10mg/25mg/50mg/100mg

価格 ($):207.0/433.0/690.0/1191.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:24404-83-9)GLYCOLITHOCHOLIC ACID, SODIUM SALT

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ